(2-Bromo-3-phenylpropyl)benzene
Overview
Description
(2-Bromo-3-phenylpropyl)benzene is an organic compound with the molecular formula C15H15Br It consists of a benzene ring substituted with a 2-bromo-3-phenylpropyl group
Mechanism of Action
Target of Action
The primary target of (2-Bromo-3-phenylpropyl)benzene is the benzene ring in organic compounds. The benzene ring is a key component in many biological molecules and is particularly important in the field of organic chemistry .
Mode of Action
This compound undergoes a process known as electrophilic aromatic substitution. This process involves two main steps :
- Step 1 : The electrophile, in this case, the bromine atom, forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows this compound to interact with its targets and induce changes in their structure.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound plays a crucial role in the electrophilic aromatic substitution reactions, which are key to the formation of many organic compounds .
Pharmacokinetics
Like other organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring. This can lead to the synthesis of a wide range of benzene derivatives, which have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-phenylpropyl)benzene typically involves the bromination of 3-phenylpropylbenzene. This can be achieved through the following steps:
Friedel-Crafts Alkylation: Benzene reacts with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-phenylpropylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-phenylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of (2-Hydroxy-3-phenylpropyl)benzene.
Oxidation: Formation of (2-Oxo-3-phenylpropyl)benzene or (2-Carboxy-3-phenylpropyl)benzene.
Reduction: Formation of 3-phenylpropylbenzene.
Scientific Research Applications
(2-Bromo-3-phenylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (3-Bromopropyl)benzene
- 1-Bromo-3-phenylpropane
- 2-Bromo-1-phenylpropane
- (2-Bromoethyl)benzene
Comparison: (2-Bromo-3-phenylpropyl)benzene is unique due to the specific positioning of the bromine atom and the phenyl group on the propyl chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
(2-bromo-3-phenylpropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJEAGKAJGLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372791 | |
Record name | (2-bromo-3-phenylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89036-86-2 | |
Record name | (2-bromo-3-phenylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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